molecular formula C15H24N4O4 B2806637 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide CAS No. 2195941-84-3

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide

Cat. No. B2806637
CAS RN: 2195941-84-3
M. Wt: 324.381
InChI Key: HNGKJVLFLOGNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H24N4O4 and its molecular weight is 324.381. The purity is usually 95%.
BenchChem offers high-quality 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Receptor Antagonism

One study detailed the molecular interaction of a cannabinoid receptor antagonist, focusing on the structural analysis and conformational dynamics critical for its binding and activity. This research provides insights into the design of receptor-specific drugs and their potential therapeutic applications (Shim et al., 2002).

Drug Metabolism and Pharmacokinetics

Another study examined the metabolism of a serotonin receptor partial agonist, shedding light on the pharmacokinetic behaviors of similar compounds, including their metabolite exposure in humans. This type of research is crucial for understanding the drug's efficacy and safety profile (Obach et al., 2018).

Synthesis and Radiolabeling for Imaging

Research on the synthesis of PET imaging agents for tracking enzyme activity in neuroinflammation illustrates the application of complex organic synthesis techniques to create molecules for biomedical imaging, offering potential tools for diagnosing and studying diseases at the molecular level (Wang et al., 2018).

Solid Form Selection for Drug Development

The selection of solid forms for a zwitterionic pharmaceutical compound underscores the importance of physical and chemical stability in drug formulation, which is critical for the drug's shelf life, efficacy, and patient safety (Kojima et al., 2008).

Antimicrobial Activity

Studies on the synthesis and evaluation of new chemical entities with antimicrobial activity highlight the ongoing search for novel antibiotics and antimicrobial agents, addressing the global challenge of antibiotic resistance and the need for new treatments (Aytemir et al., 2003).

properties

IUPAC Name

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-17-13(20)10-19(15(17)22)12-2-6-18(7-3-12)14(21)16-11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGKJVLFLOGNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.